molecular formula C22H24N2O3 B12758137 3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole CAS No. 130366-44-8

3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole

Cat. No.: B12758137
CAS No.: 130366-44-8
M. Wt: 364.4 g/mol
InChI Key: RCVASGBNMURCEX-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation followed by intermolecular cyclization under reflux conditions . The initial step involves the synthesis of a monoketone curcumin analogue through the Claisen-Schmidt reaction. This intermediate is then reacted with phenyl hydrazine in the presence of potassium hydroxide under reflux to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)-6,6-dimethyl-2-phenyl-2,4,6,7-tetrahydro-pyrano(4,3-c)pyrazole stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

130366-44-8

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-6,6-dimethyl-2-phenyl-4,7-dihydropyrano[4,3-c]pyrazole

InChI

InChI=1S/C22H24N2O3/c1-22(2)13-18-17(14-27-22)21(24(23-18)16-8-6-5-7-9-16)15-10-11-19(25-3)20(12-15)26-4/h5-12H,13-14H2,1-4H3

InChI Key

RCVASGBNMURCEX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NN(C(=C2CO1)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C

Origin of Product

United States

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